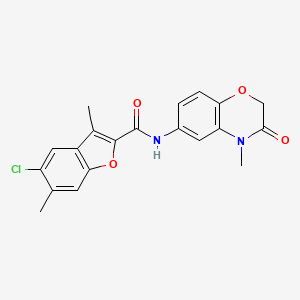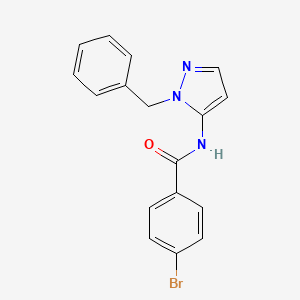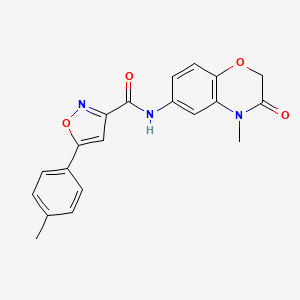![molecular formula C19H23NO6 B14979160 2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid](/img/structure/B14979160.png)
2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. This particular compound is characterized by the presence of a 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl moiety linked to a butanoic acid via a propanoyl amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid typically involves the following steps:
Synthesis of 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl: This intermediate can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
Formation of the propanoyl derivative: The 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl intermediate is then reacted with propanoyl chloride in the presence of a base such as pyridine to form the propanoyl derivative.
Coupling with butanoic acid: The final step involves coupling the propanoyl derivative with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the chromen ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen ring, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the propanoyl and butanoic acid moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Hydroxylated derivatives of the chromen ring.
Reduction: Alcohol derivatives of the chromen ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex coumarin derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its coumarin core.
Medicine: Explored for its potential use in developing new anticoagulant drugs.
Industry: Utilized in the synthesis of dyes, fragrances, and optical brighteners due to its chromen structure.
Mecanismo De Acción
The mechanism of action of 2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid is primarily attributed to its interaction with various molecular targets:
Antimicrobial Activity: The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.
Anticancer Activity: It can induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.
Anticoagulant Activity: The compound can inhibit the activity of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors, thereby preventing blood clot formation.
Comparación Con Compuestos Similares
Similar Compounds
Warfarin: A well-known anticoagulant with a coumarin core.
Dicoumarol: Another anticoagulant derived from coumarin.
7-Hydroxycoumarin: A coumarin derivative with antimicrobial and anticancer properties.
Uniqueness
2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives. The presence of the propanoyl amino group and butanoic acid moiety enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C19H23NO6 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
2-[3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]butanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-5-14(18(22)23)20-16(21)9-7-13-10(2)12-6-8-15(25-4)11(3)17(12)26-19(13)24/h6,8,14H,5,7,9H2,1-4H3,(H,20,21)(H,22,23) |
Clave InChI |
OHLPCNJMPWHYJG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)O)NC(=O)CCC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B14979087.png)

![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B14979103.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}propanamide](/img/structure/B14979115.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxyethyl)propanamide](/img/structure/B14979123.png)
![1-(4-Chlorophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14979130.png)
![N-(4-methoxyphenyl)-2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14979145.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14979150.png)
![2-Acetyl-4-fluorophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14979156.png)
![[4-(Pyridin-4-ylmethyl)piperazin-1-yl][5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B14979168.png)

![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14979177.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}propan-2-amine](/img/structure/B14979183.png)
